1H-Pyrrolo[3,2-b]pyridin-6-ol (CAS 1015609-35-4) is a hydroxylated derivative of 6-azaindole, a privileged heterocyclic scaffold in medicinal chemistry. Its primary value lies in its role as a critical intermediate for synthesizing highly potent and selective kinase inhibitors. The strategic placement of the 6-hydroxy group provides a crucial hydrogen bond donor functionality, which is essential for strong binding affinity to the hinge region of many protein kinases, including Fibroblast Growth Factor Receptors (FGFR) and Janus Kinases (JAK). [REFS-1, REFS-2]
Replacing 1H-Pyrrolo[3,2-b]pyridin-6-ol with the non-hydroxylated parent, 1H-pyrrolo[3,2-b]pyridine (6-azaindole), or with positional isomers (e.g., 5-ol or 7-ol variants) will lead to a critical loss of function in its primary applications. The 6-hydroxy group is not merely a synthetic handle; it is a deliberate and essential pharmacophoric element. Its precise position enables a key hydrogen-bonding interaction with the kinase hinge region, an interaction that is fundamental to achieving high target potency. [1] Substitution with the parent compound eliminates this interaction entirely, while isomeric analogs misplace the hydrogen bond donor, disrupting the specific geometry required for effective binding.
In the development of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors, a compound synthesized from 1H-pyrrolo[3,2-b]pyridin-6-ol demonstrated an IC50 of 2 nM. In a direct, head-to-head comparison, the identical compound synthesized using the non-hydroxylated analog, 1H-pyrrolo[3,2-b]pyridine, was drastically less potent, with an IC50 of 135 nM. [1] This demonstrates that the presence of the 6-hydroxy group, provided by this specific precursor, is responsible for a 67.5-fold enhancement in target inhibition.
| Evidence Dimension | FGFR1 Enzymatic Inhibition (IC50) |
| Target Compound Data | 2 nM (for final compound derived from 1H-pyrrolo[3,2-b]pyridin-6-ol) |
| Comparator Or Baseline | 135 nM (for final compound derived from 1H-pyrrolo[3,2-b]pyridine) |
| Quantified Difference | 67.5x increase in potency |
| Conditions | In vitro enzymatic assay for FGFR1 kinase. |
This dramatic potency increase directly justifies the procurement of the 6-hydroxy precursor for any project targeting kinases where this interaction is critical, as substituting it would yield a significantly inferior final compound.
The significant increase in potency is mechanistically explained by the formation of a specific hydrogen bond. X-ray crystallography and molecular modeling confirm that the 6-hydroxy group of the pyrrolopyridine core acts as a hydrogen bond donor to the backbone carbonyl of Asp641 in the hinge region of FGFR1. [1] The non-hydroxylated analog, 1H-pyrrolo[3,2-b]pyridine, lacks this hydrogen bond donor capability, explaining its substantially weaker binding and lower activity. The hydrogen bond is a well-established, critical interaction for many kinase inhibitors. [2]
| Evidence Dimension | Molecular Interaction |
| Target Compound Data | Forms a key hydrogen bond with the kinase hinge region (Asp641). |
| Comparator Or Baseline | The parent compound (1H-pyrrolo[3,2-b]pyridine) cannot form this hydrogen bond. |
| Quantified Difference | Presence vs. Absence of a critical binding interaction. |
| Conditions | Binding pocket of FGFR1 kinase. |
This provides a clear, rational basis for selecting this specific precursor, as it is required to fulfill a known, high-value binding interaction in a major drug target class.
1H-Pyrrolo[3,2-b]pyridin-6-ol serves as a key starting material in the synthesis of novel Janus Kinase (JAK) inhibitors, as detailed in patent literature from major pharmaceutical development programs. [1] For example, it is explicitly used as a precursor in the synthesis of compounds designed to treat inflammatory diseases and cancer. The repeated use of this specific starting material in high-value patented chemical space underscores its utility and acceptance as a building block for next-generation therapeutics. [2]
| Evidence Dimension | Use as a Synthetic Precursor in Patents |
| Target Compound Data | Explicitly cited as a starting material for patented JAK inhibitors. |
| Comparator Or Baseline | Less-functionalized or isomeric pyrrolopyridines which may not provide the required pharmacophore. |
| Quantified Difference | Demonstrated pathway to novel, patented chemical matter. |
| Conditions | Synthesis of complex heterocyclic compounds for drug discovery. |
Procuring this compound allows researchers to build upon established, successful, and patent-validated synthetic strategies, potentially reducing development risk and time.
Ideal for synthesis campaigns targeting FGFR-driven cancers, where achieving nanomolar potency is critical. The 6-hydroxy group is a non-negotiable feature for establishing the key hinge-binding interaction necessary for high affinity, as demonstrated by the >67-fold potency gain over non-hydroxylated analogs. [1]
Serves as a validated starting material for scaffolds targeting the JAK family of kinases for applications in immunology, inflammation, and oncology. Its use is documented in patented routes, providing a reliable foundation for generating novel intellectual property. [2]
Applicable in any kinase-focused medicinal chemistry program where structural biology or homology modeling indicates a requirement for a hydrogen bond donor at the 6-position of a pyrrolopyridine or azaindole core to achieve potent and selective target engagement.
Irritant